3-ethenyloxetan-3-aminehydrochloride
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Overview
Description
3-ethenyloxetan-3-aminehydrochloride is a chemical compound with the molecular formula C₅H₁₂ClNO It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and an amine group The hydrochloride salt form enhances its stability and solubility in water
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of appropriate precursors under controlled conditions For instance, starting from an appropriate alkene, the oxetane ring can be formed through a [2+2] cycloaddition reaction
Industrial Production Methods
Industrial production of 3-ethenyloxetan-3-aminehydrochloride may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and amination processes. The final product is then converted to its hydrochloride salt form to enhance stability and solubility.
Chemical Reactions Analysis
Types of Reactions
3-ethenyloxetan-3-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Formation of oxetane oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted oxetane derivatives.
Scientific Research Applications
3-ethenyloxetan-3-aminehydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-ethenyloxetan-3-aminehydrochloride involves its interaction with molecular targets through its amine group. This interaction can lead to the modulation of biological pathways, influencing various physiological processes. The oxetane ring’s unique structure also contributes to its reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
3-Methyloxetan-3-amine hydrochloride: Similar structure with a methyl group instead of an ethenyl group.
3-Difluoromethyloxetan-3-amine hydrochloride: Contains a difluoromethyl group.
Uniqueness
3-ethenyloxetan-3-aminehydrochloride is unique due to the presence of the ethenyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
3-ethenyloxetan-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO.ClH/c1-2-5(6)3-7-4-5;/h2H,1,3-4,6H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQRVDBWVWSGRGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1(COC1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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